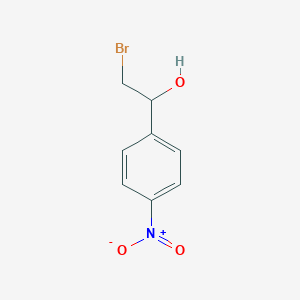

2-Bromo-1-(4-nitrophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCQQYQFJPLEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 4 Nitrophenyl Ethanol

Asymmetric Synthesis Routes for Enantiomerically Pure Forms

The production of enantiomerically pure 2-bromo-1-(4-nitrophenyl)ethanol is of significant interest for various applications, including the synthesis of chiral pharmaceuticals. Asymmetric synthesis aims to selectively produce one enantiomer over the other.

Biocatalytic Reduction of 2-Bromo-1-(4-nitrophenyl)ethanone

A highly effective method for the asymmetric synthesis of this compound is the biocatalytic reduction of the corresponding ketone, 2-bromo-1-(4-nitrophenyl)ethanone. nih.gov This approach utilizes enzymes or whole microbial cells as catalysts to achieve high enantioselectivity. These biocatalytic reductions typically rely on oxidoreductases that use nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as reducing agents. nih.gov

Several microbial strains have been identified for their ability to stereoselectively reduce α-haloacetophenones. For instance, various yeast strains have been screened for the asymmetric reduction of 2-bromo-1-(4-nitrophenyl)ethanone. Among these, strains of Rhodotorula and Geotrichum have demonstrated notable efficacy.

Research has shown that the oleaginous yeast Rhodosporidium toruloides (also known as Rhodotorula toruloides) is a robust organism that can be genetically engineered for various metabolic processes. nih.gov While specific studies on its use for the reduction of 2-bromo-1-(4-nitrophenyl)ethanone are not detailed in the provided context, the potential for utilizing such yeasts in biocatalytic reductions is well-established. The general principle involves the use of microbial carbonyl reductases to convert the ketone to the corresponding chiral alcohol with high enantiomeric excess.

The following table summarizes the key synthetic approaches:

| Synthesis Type | Precursor | Key Reagents/Catalysts | Product |

| Racemic | 2-Bromo-1-(4-nitrophenyl)ethanone | Sodium borohydride (B1222165) | Racemic this compound |

| Racemic | 4'-Nitroacetophenone | Bromine, Acetic Acid | 2-Bromo-1-(4-nitrophenyl)ethanone |

| Racemic | Aromatic Carbonyls | Bromodimethylsulfonium Bromide (BDMS), MgO | α-Bromoacetophenones |

| Asymmetric | 2-Bromo-1-(4-nitrophenyl)ethanone | Rhodotorula sp., Geotrichum candidum | Enantiomerically pure this compound |

Optimization of Bioreduction Parameters and Enantioselectivity

The asymmetric bioreduction of the corresponding ketone, 2-bromo-1-(4-nitrophenyl)ethanone, is a key strategy for producing enantiomerically pure this compound. The success of this method hinges on the careful optimization of various reaction parameters that influence both the conversion rate and the enantiomeric excess (ee) of the product. Whole-cell biocatalysts are often employed, and their effectiveness is subject to cultural and environmental factors. nih.gov

Key parameters that require optimization include pH, temperature, incubation period, and agitation speed. nih.govnih.gov For instance, in the bioreduction of a similar substrate, 2-bromo-1-(naphthalen-2-yl)ethanone, using Enterococcus faecium BY48 as a biocatalyst, optimal conditions were determined to be a pH of 7, a temperature of 25°C, a 24-hour incubation period, and an agitation speed of 200 rpm. nih.gov These specific conditions resulted in the synthesis of the corresponding (S)-alcohol with a high enantiomeric excess (99% ee) and a complete conversion rate (100% cr). nih.gov Similarly, the optimization of cultural factors for the bioreduction of 1-(thiophen-2-yl)ethanone with Weissella cibaria N9 identified optimal conditions as a pH of 6.43, a temperature of 26.04°C, and an incubation period of 52.41 hours at 150 rpm, yielding predicted ee and conversion rates of 99.31% and 98.16%, respectively. nih.gov

The composition of the culture medium is another critical factor. The removal of certain components, like peptone and malt (B15192052) extract, from a standard medium was shown to increase the stereoselectivity of a yeast-catalyzed reduction, improving the product's ee from 82.1% to 92.3%. researchgate.net The concentration of glucose and yeast extract, as well as the buffer concentration and pH, are also crucial variables that must be fine-tuned to maximize both yield and enantioselectivity. researchgate.net

Table 1: Optimization of Bioreduction Parameters for Chiral Alcohols

| Parameter | Optimized Value (Example 1: E. faecium) nih.gov | Optimized Value (Example 2: W. cibaria) nih.gov | Impact on Reaction |

|---|---|---|---|

| pH | 7.0 | 6.43 | Affects enzyme activity and stability |

| Temperature (°C) | 25 | 26.04 | Influences enzyme kinetics and cell viability |

| Incubation Period (h) | 24 | 52.41 | Determines reaction completion and potential side reactions |

| Agitation Speed (rpm) | 200 | 150 | Affects mass transfer of substrate and oxygen |

| Resulting ee (%) | 99 | 99.31 (predicted) | Measures the stereoselectivity of the reaction |

| Conversion Rate (%) | 100 | 98.16 (predicted) | Measures the efficiency of the substrate conversion |

Enzymatic Kinetic Resolution of (±)-2-Bromo-1-(4-nitrophenyl)ethanol

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture of (±)-2-bromo-1-(4-nitrophenyl)ethanol. This method relies on the stereoselective action of enzymes, most commonly lipases, which preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.

Transesterification Reactions Utilizing Lipases (e.g., Immobilized Lipase (B570770) PS-C-II)

Lipase-catalyzed transesterification is a widely used method for the kinetic resolution of racemic alcohols. nih.gov In this process, an acyl donor (such as a vinyl ester) is used to selectively acylate one enantiomer of the alcohol in the presence of a lipase, typically in an organic solvent. Immobilized lipases, such as Lipase PS-C-II from Pseudomonas cepacia, are often preferred as they offer enhanced stability, reusability, and ease of separation from the reaction mixture. nih.gov

The choice of lipase, acyl donor, and solvent can significantly impact the efficiency and enantioselectivity of the resolution. For the resolution of similar racemic 1,2-diols, lipase-catalyzed esterification and alcoholysis reactions have demonstrated a high degree of chemo- and enantioselectivity. researchgate.net The kinetics of lipase-mediated transesterification often follow a ping-pong bi-bi mechanism. nih.gov

Hydrolytic Methods for Enantiorich Precursors

In addition to transesterification, lipases can also catalyze the hydrolysis of a corresponding racemic ester to produce an enantioenriched alcohol. This involves the enantioselective hydrolysis of one ester enantiomer in an aqueous medium, leaving the other ester enantiomer unreacted. However, in some cases, lipase-catalyzed hydrolysis may exhibit lower regioselectivity and stereoselectivity compared to esterification or alcoholysis reactions. researchgate.net

Efficiency and Scalability of Enzymatic Processes

The efficiency of enzymatic processes is a critical factor for their industrial application. High substrate concentrations, excellent enantioselectivity, and high space-time yield are desirable metrics. acs.org For example, a process for synthesizing (R)-3-quinuclidinol achieved a high space-time yield of 1505.5 g L⁻¹ d⁻¹ using a self-sufficient biocatalyst. acs.org

Table 2: Comparison of Enzymatic Resolution Strategies

| Strategy | Enzyme Type | Typical Reaction | Key Advantages |

|---|---|---|---|

| Transesterification | Lipase (e.g., Immobilized Lipase PS-C-II) | Racemic alcohol + Acyl donor → Enantioenriched ester + Unreacted alcohol | High chemo- and enantioselectivity, reusability of immobilized enzymes. nih.govresearchgate.net |

| Hydrolysis | Lipase | Racemic ester + Water → Enantioenriched alcohol + Unreacted ester | Operates in aqueous media. |

Stereochemical Aspects and Control in 2 Bromo 1 4 Nitrophenyl Ethanol Synthesis

Generation of (R)- and (S)-Enantiomers

The primary route to obtaining the enantiomers of 2-Bromo-1-(4-nitrophenyl)ethanol is through the asymmetric reduction of its prochiral precursor, 2-Bromo-1-(4-nitrophenyl)ethanone (also known as 2-bromo-4'-nitroacetophenone). masterorganicchemistry.comyoutube.com This can be achieved with high enantioselectivity using both biocatalytic and chemocatalytic methods.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for producing specific enantiomers due to their exceptional stereoselectivity. khanacademy.org Research has shown that engineered ADHs can be used to synthesize both (R)- and (S)-2-Bromo-1-(4-nitrophenyl)ethanol. For instance, specific mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have demonstrated the ability to produce the desired enantiomers with high purity. The P84S/I86A mutant of TeSADH preferentially yields the (R)-enantiomer, while the ΔP84/A85G mutant produces the (S)-enantiomer, both with excellent enantiomeric excess (>99% ee). khanacademy.org This enantiocomplementary approach, using different mutants of the same parent enzyme, provides a versatile platform for accessing either stereoisomer.

Chemocatalytic Reduction (Corey-Itsuno Reduction): A well-established chemical method for enantioselective ketone reduction is the Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction. youtube.comucalgary.ca This reaction employs a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts, along with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS) or borane-THF. youtube.comorganicchemistrytutor.com The choice of the chiral catalyst dictates the stereochemical outcome. Using an (R)-oxazaborolidine catalyst directs the reduction to form the (R)-alcohol, while the (S)-catalyst yields the (S)-alcohol. This method is renowned for its high enantioselectivity across a broad range of ketone substrates, including α-halo ketones.

| Method | Reagent/Catalyst | Target Enantiomer | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Biocatalytic Reduction | TeSADH Mutant (P84S/I86A) | (R) | >99% khanacademy.org |

| TeSADH Mutant (ΔP84/A85G) | (S) | >99% khanacademy.org | |

| Corey-Itsuno Reduction | (R)-CBS Catalyst + Borane | (R) | Typically >90-99% youtube.com |

| (S)-CBS Catalyst + Borane | (S) | Typically >90-99% youtube.com |

Factors Influencing Enantiomeric Purity (ee) and Yield

Achieving high enantiomeric purity (ee) and chemical yield is dependent on careful control of reaction parameters.

For biocatalytic reductions , several factors are critical. The specific enzyme mutant chosen is the primary determinant of stereoselectivity. khanacademy.org Beyond the catalyst itself, reaction conditions such as pH, temperature, incubation time, and agitation speed must be optimized. For the reduction of a similar α-bromo ketone, optimal conditions were found to be a pH of 7.0, a temperature of 25°C, and an incubation period of 24 hours, which resulted in a 99% ee and 100% conversion rate. ma.edu The nature and position of substituents on the aromatic ring of the substrate can also significantly impact the conversion rate and stereopreference of the enzyme. khanacademy.org

In the Corey-Itsuno reduction , the enantioselectivity is highly dependent on the structure of the oxazaborolidine catalyst and the choice of the borane reducing agent. youtube.com Using catecholborane, for example, can allow for reactions at very low temperatures (-126 °C), which can enhance enantioselectivity. youtube.com The reaction must be conducted under strictly anhydrous conditions, as the presence of water can lead to non-selective reductions by borohydride (B1222165) species that may be present in commercial borane solutions, thereby diminishing the enantiomeric excess. organicchemistrytutor.com The steric and electronic properties of the ketone substrate also play a role, with the catalyst coordinating to the ketone in a sterically controlled manner to ensure face-selective hydride delivery. organicchemistrytutor.com

| Method | Factor | Impact |

|---|---|---|

| Biocatalytic Reduction | Enzyme Mutant | Primary driver of (R) vs. (S) selectivity. khanacademy.org |

| pH, Temperature, Time | Optimization is crucial for maximizing both ee and conversion rate. ma.edu | |

| Substrate Substituents | Affects enzyme activity and conversion rates. khanacademy.org | |

| Cofactor Regeneration System | Essential for driving the reaction to completion and improving yield. | |

| Corey-Itsuno Reduction | Catalyst Structure | The specific chiral backbone of the oxazaborolidine determines selectivity. |

| Borane Reagent | Choice of reagent (e.g., BMS vs. catecholborane) can influence reaction conditions and ee. youtube.com | |

| Anhydrous Conditions | Strict exclusion of water is required to prevent non-selective background reactions. organicchemistrytutor.com |

Stereoinversion and Stereoretention in Transformations

Once an enantiomerically pure sample of this compound is obtained, its subsequent reactions can proceed with either inversion or retention of the established stereocenter. The outcome is dictated by the reaction mechanism.

Stereoinversion: This outcome, where the stereochemistry at the chiral center is flipped (e.g., R becomes S), is characteristic of bimolecular nucleophilic substitution (Sₙ2) reactions. openstax.orgmasterorganicchemistry.com A classic transformation of a halohydrin that proceeds with inversion is the intramolecular formation of an epoxide. masterorganicchemistry.com When an enantiopure halohydrin like (R)-2-Bromo-1-(4-nitrophenyl)ethanol is treated with a non-nucleophilic base (e.g., sodium hydride), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon that bears the bromine atom. ucalgary.ca This intramolecular Sₙ2 reaction occurs via a "backside attack," forcing the bromide to leave from the opposite face and resulting in an inversion of configuration at that carbon. masterorganicchemistry.com The product would be the corresponding (S)-4-nitrostyrene oxide. This stereospecific pathway is a powerful tool for converting a chiral alcohol into a chiral epoxide with predictable stereochemistry.

| Compound Name |

|---|

| This compound |

| (R)-2-Bromo-1-(4-nitrophenyl)ethanol |

| (S)-2-Bromo-1-(4-nitrophenyl)ethanol |

| 2-Bromo-1-(4-nitrophenyl)ethanone |

| 2-bromo-4'-nitroacetophenone |

| (S)-4-nitrostyrene oxide |

| borane-dimethyl sulfide |

| catecholborane |

| sodium hydride |

| acetyl chloride |

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 4 Nitrophenyl Ethanol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in 2-bromo-1-(4-nitrophenyl)ethanol is a key site for chemical modification, enabling its conversion to various derivatives through oxidation, esterification, and etherification.

The secondary alcohol group of this compound can be oxidized to yield the corresponding α-bromoketone, 2-bromo-1-(4-nitrophenyl)ethanone. youtube.comnist.govchemthes.com This transformation is a common and crucial reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and substrate tolerance.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as chromium trioxide, and permanganate (B83412) salts like potassium permanganate. The general reaction scheme for this oxidation is presented below.

| Starting Material | Oxidizing Agent | Product |

| This compound | e.g., CrO₃, KMnO₄ | 2-Bromo-1-(4-nitrophenyl)ethanone |

This table illustrates the general transformation for the oxidation of this compound.

The hydroxyl group of this compound can be derivatized through esterification or etherification to produce a variety of compounds with tailored properties.

Esterification: Esters can be synthesized from this compound by reacting it with acyl chlorides or acid anhydrides. docbrown.infochemguide.co.ukchemguide.co.uk The reaction with an acyl chloride is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism. docbrown.infochemguide.co.uk The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrogen chloride. chemguide.co.uk

Etherification: The Williamson ether synthesis provides a classic method for converting alcohols to ethers. youtube.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. youtube.commasterorganicchemistry.com In the context of this compound, the alcohol would first be treated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide to yield the desired ether.

| Reaction Type | Reagent | Product Type |

| Esterification | Acyl Chloride (R-COCl) | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |

This table summarizes the derivatization reactions of the hydroxyl group in this compound.

Reactions Involving the Bromine Atom

The bromine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

The primary transformation involving the bromine atom is its displacement through a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. In this mechanism, a nucleophile attacks the carbon atom bonded to the bromine, and the carbon-bromine bond breaks simultaneously to form the product. libretexts.org

A wide array of nucleophiles can be used to displace the bromine atom in this compound, leading to a diverse range of products.

Amines: Primary amines can be synthesized by reacting the bromo-compound with an excess of ammonia (B1221849). studymind.co.uksavemyexams.com The reaction proceeds via nucleophilic substitution, where the ammonia molecule acts as the nucleophile. Further alkylation can occur, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.orgmnstate.edu To favor the formation of the primary amine, a large excess of ammonia is typically used. studymind.co.uk The reaction with a primary amine would yield a secondary amine. savemyexams.com For instance, reaction with a primary amine (R-NH₂) would lead to the formation of a secondary amine.

Thiols: Thiolate anions, formed by the deprotonation of thiols, are excellent nucleophiles and can readily displace the bromine atom to form thioethers. This reaction follows the S\textsubscript{N}2 pathway, with the thiolate attacking the carbon center and displacing the bromide ion.

| Nucleophile | Product Functional Group |

| Ammonia (NH₃) | Primary Amine (-NH₂) |

| Primary Amine (R-NH₂) | Secondary Amine (-NHR) |

| Thiolate (RS⁻) | Thioether (-SR) |

This table shows examples of nucleophiles and the corresponding functional groups introduced in the product.

A key feature of the S\textsubscript{N}2 mechanism is its stereospecificity. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a process known as backside attack. This leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon referred to as Walden inversion.

If the starting this compound is a single enantiomer, for example, the (R)-enantiomer, the S\textsubscript{N}2 reaction will produce the corresponding product with the opposite, (S)-configuration. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the controlled formation of specific stereoisomers.

Reductive Debromination Strategies

Reductive debromination involves the removal of the bromine atom from the ethanol (B145695) side chain and its replacement with a hydrogen atom. This transformation effectively converts this compound into 1-(4-nitrophenyl)ethanol. Such reactions can be achieved through several established methods. One common strategy is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C). Another approach involves radical reactions, for instance, using tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org

Potential for Transition Metal-Catalyzed Cross-Coupling Reactions (Extrapolated from related bromonitroalkenes)

While the bromine atom in this compound is an alkyl bromide, the principles of transition-metal-catalyzed cross-coupling reactions, which are extensively used for aryl halides, can be extrapolated to understand its potential reactivity. nih.gov These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

If we consider a hypothetical isomer where the bromine is attached to the aromatic ring (e.g., this compound derivatives), a wide array of cross-coupling reactions would become accessible. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent transition metal (commonly palladium or nickel), transmetalation with an organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The presence of the electron-withdrawing nitro group on the aromatic ring can influence the efficiency of these couplings. For instance, in Suzuki couplings, which pair aryl halides with boronic acids, or Stille couplings using organostannanes, the nitro group is generally well-tolerated and can even enhance the reactivity of the aryl halide toward oxidative addition. rsc.orgrhhz.net Similarly, Heck coupling (with alkenes) and Sonogashira coupling (with terminal alkynes) are powerful methods for C-C bond formation that have been successfully applied to nitro-substituted aryl halides. rsc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base | C-C (sp) |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | C-N |

Reactions Involving the Nitro Group

The reduction of the aromatic nitro group is one of the most significant transformations for this class of compounds, yielding the corresponding aniline (B41778) derivative, 1-(4-aminophenyl)-2-bromoethanol. This reaction is of great industrial and synthetic importance. wikipedia.org A variety of reducing agents can accomplish this conversion with high efficiency. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) with hydrogen gas is a clean and efficient method. wikipedia.org

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). youtube.comscispace.com The reaction proceeds, and a final basic workup is often required to neutralize the resulting ammonium salt to furnish the free amine. youtube.com

Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be employed, sometimes offering greater chemoselectivity, which is crucial for molecules with multiple reducible functional groups. wikipedia.org The use of tetrahydroxydiboron (B82485) in water has been reported as a metal-free method for this reduction. organic-chemistry.org

| Reagent/System | Conditions | Key Features |

| Fe / HCl | Acidic, Reflux | Classic, inexpensive, and widely used industrial process. |

| Sn / HCl | Acidic | Effective for selective nitro group reduction. scispace.com |

| H₂, Pd/C | Neutral, H₂ atmosphere | Clean, high-yielding, common laboratory method. |

| NaBH₄ / Pd/C | Aqueous | Can be highly efficient for selective nitro reduction. scispace.com |

| Sodium Hydrosulfite | Aqueous | Mild reducing agent, can offer chemoselectivity. wikipedia.org |

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Aromatic Substitution (General principles, if applicable to existing derivatives)

Further functionalization of the aromatic ring of this compound or its derivatives is governed by the powerful directing effects of the nitro group.

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong electron-withdrawing group, which has two major consequences for electrophilic aromatic substitution. First, it deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles compared to benzene. lumenlearning.com Second, it acts as a meta-director. Any incoming electrophile (e.g., in nitration, halogenation, or Friedel-Crafts reactions) will preferentially add to the positions meta to the nitro group (i.e., C-3 and C-5). Therefore, subjecting this compound to standard EAS conditions would be challenging and would be expected to yield a meta-substituted product if the reaction could be forced to proceed. lumenlearning.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) operates via a mechanism distinct from EAS and is highly favored by the presence of strong electron-withdrawing groups. masterorganicchemistry.com For an SNAr reaction to occur, two conditions must typically be met: a good leaving group (like a halide) must be directly attached to the aromatic ring, and a strong electron-withdrawing group must be positioned ortho or para to that leaving group. masterorganicchemistry.comyoutube.com

In the parent molecule, this compound, the leaving group (Br) is on the alkyl side chain, not the ring, so it cannot participate in an SNAr reaction directly. However, if we consider a derivative such as 1-chloro-4-nitrobenzene (B41953) as a model, the para-nitro group plays a crucial role. It powerfully activates the ring for attack by a nucleophile (e.g., an alkoxide or an amine) by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.comnih.gov This stabilization through resonance makes the SNAr pathway highly efficient for derivatives of this compound that possess a suitable leaving group on the aromatic ring. youtube.com

Mechanistic Investigations of Reactions Involving 2 Bromo 1 4 Nitrophenyl Ethanol and Its Precursors

Elucidation of Biocatalytic Reaction Mechanisms

Biocatalytic routes involving 2-bromo-1-(4-nitrophenyl)ethanol often utilize a class of enzymes known as halohydrin dehalogenases (HHDHs). These enzymes are pivotal in catalyzing the intramolecular nucleophilic displacement of the halogen by the adjacent hydroxyl group, which results in the formation of an epoxide. nih.govresearchgate.net This transformation is a key step in the metabolic pathways of certain bacteria that degrade halogenated compounds. rug.nl

The mechanism of halohydrin dehalogenases is notably different from that of hydrolytic dehalogenases as it does not proceed through a covalent enzyme-substrate intermediate. nih.govdrugbank.com Instead, the proposed mechanism involves a catalytic triad (B1167595) of amino acid residues within the enzyme's active site. researchgate.net Structural and sequence analyses have revealed that HHDHs are related to the short-chain dehydrogenases/reductases (SDRs) family of enzymes. nih.govdrugbank.com The active site contains highly conserved serine and tyrosine residues, which are crucial for catalysis. nih.govresearchgate.net

A detailed mechanistic model, supported by site-directed mutagenesis studies, suggests the following sequence of events:

The substrate, this compound, binds to the active site, with the Serine-132 residue playing a role in this binding. nih.govdrugbank.com

The Tyrosine-145 residue acts as a catalytic base, abstracting a proton from the hydroxyl group of the substrate. nih.govdrugbank.com

This deprotonation significantly increases the nucleophilicity of the oxygen atom. nih.govdrugbank.com

The newly formed alkoxide ion then attacks the adjacent carbon atom bearing the bromine, displacing the bromide ion in an intramolecular SN2 reaction.

This results in the formation of the corresponding epoxide, 4-nitrostyrene (B89597) oxide, a proton, and a halide ion. nih.gov

An arginine residue (Arg149) is also essential, believed to function by lowering the pKa of the catalytic tyrosine residue, thereby facilitating the initial proton abstraction. nih.govdrugbank.com In the reverse reaction, HHDHs can catalyze the ring-opening of epoxides with various nucleophiles, including halides, azide (B81097), and cyanide, making them versatile tools for asymmetric synthesis. rug.nlresearchgate.net

Detailed Understanding of Stereoselective Transformation Pathways

The synthesis of specific stereoisomers of this compound is of significant interest for the production of enantiomerically pure pharmaceuticals and other fine chemicals. Both biocatalytic and traditional chemical methods have been developed to control the stereochemistry of this molecule.

Biocatalytic Approaches: Halohydrin dehalogenases (HHDHs) are not only mechanistically interesting but also highly stereoselective. For instance, the HheC enzyme from Agrobacterium radiobacter AD1 demonstrates high (R)-enantioselectivity in the conversion of this compound to its corresponding epoxide. rug.nl This selectivity is attributed to the specific architecture of the enzyme's active site, which preferentially binds one enantiomer over the other. rug.nl The enantioselectivity value (E) for this transformation can be very high, indicating a strong preference for one stereoisomer. rug.nl

Conversely, these enzymes can also be used for the stereoselective ring-opening of the prochiral epoxide precursor, 4-nitrostyrene oxide, with nucleophiles like azide or cyanide to produce enantiopure β-substituted alcohols. rug.nlresearchgate.net

Chemical Synthesis Approaches: Asymmetric chemical synthesis provides an alternative route to stereochemically defined this compound. A common strategy is the asymmetric reduction of the corresponding α-bromoketone, 2-bromo-1-(4-nitrophenyl)ethanone. This reduction can be achieved with high enantioselectivity using chiral reducing agents or catalysts. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source. For example, the reduction of a related ketone, 2-bromo-1-(4-fluorophenyl)ethan-1-one, using (R)-(+)-2-methyl-CBS-oxazaborolidine catalyst and borane dimethyl sulfide (B99878) complex, yields the corresponding (R)-bromohydrin with excellent enantiomeric excess (>99% ee). chemicalbook.com This methodology is directly applicable to the synthesis of enantiopure this compound.

Table 1: Comparison of Stereoselective Methods

| Method | Precursor | Reagent/Catalyst | Product | Key Feature |

|---|---|---|---|---|

| Biocatalytic Resolution | Racemic this compound | Halohydrin Dehalogenase (HheC) | (S)-2-bromo-1-(4-nitrophenyl)ethanol & (R)-4-nitrostyrene oxide | High enantioselectivity (E > 150) for the (R)-enantiomer. rug.nl |

| Asymmetric Reduction | 2-bromo-1-(4-nitrophenyl)ethanone | (R)-CBS catalyst + BH₃·SMe₂ | (R)-2-bromo-1-(4-nitrophenyl)ethanol | High enantiomeric excess (>99% ee) is achievable. chemicalbook.com |

| Biocatalytic Ring Opening | 4-nitrostyrene oxide | HHDH + Azide (N₃⁻) | Enantiopure 1-azido-2-hydroxy-1-(4-nitrophenyl)ethane | Forms new C-N bonds stereoselectively. rug.nlresearchgate.net |

Mechanistic Insights into Nucleophilic Substitution at the Brominated Carbon

The carbon atom bonded to the bromine in this compound is electrophilic and susceptible to nucleophilic attack. The reaction mechanism can vary depending on the nature of the nucleophile and the reaction conditions.

Intramolecular Nucleophilic Substitution (Epoxide Formation): As detailed in section 5.1, the most prominent reaction is the intramolecular substitution where the adjacent hydroxyl group acts as the nucleophile. nih.gov This reaction, often base-catalyzed (or enzyme-catalyzed), proceeds via an alkoxide intermediate to form an epoxide ring. nih.govrug.nl The mechanism is a classic example of an intramolecular Williamson ether synthesis. The proximity and favorable geometry of the reacting groups lead to an efficient cyclization reaction.

Intermolecular Nucleophilic Substitution: External nucleophiles can also displace the bromide ion. These reactions typically follow an SN2 mechanism, characterized by an inversion of stereochemistry at the brominated carbon. The rate of this reaction is influenced by the strength of the nucleophile and the solvent. Strong nucleophiles, such as azide (N₃⁻) or cyanide (CN⁻), readily displace the bromide. The solvolysis of related α-bromo ketones, such as ω-bromo-2-acetonaphthones in aqueous ethanol (B145695), has been shown to be a simple nucleophilic displacement by solvent molecules. rsc.org While the presence of the electron-withdrawing nitro group on the phenyl ring in this compound might influence reaction rates, the fundamental SN2 pathway for substitution at the primary carbon is expected to be a major route.

The reaction kinetics can be influenced by factors such as the presence of metal ions, which can coordinate with the substrate and affect its reactivity. nih.gov For instance, in related systems, alkali metal ions have been shown to inhibit certain reactions by stabilizing the ground state of the deprotonated substrate. nih.gov

Carbocationic Intermediates in Related Aromatic Systems (General principles from related compounds)

While direct nucleophilic substitution (SN2) at the primary brominated carbon is common, the potential for carbocationic intermediates (SN1 pathway) exists, particularly at the benzylic carbon (the carbon bearing the hydroxyl group). A carbocation is a reactive intermediate with a positively charged carbon atom. libretexts.orgyoutube.com The stability of a carbocation is a critical factor determining its likelihood of formation. youtube.com

Factors Influencing Carbocation Stability:

Substitution: Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations, due to the inductive effect and hyperconjugation from adjacent alkyl groups. youtube.com

Resonance: Carbocations adjacent to a pi system (like a phenyl ring) are stabilized by resonance, which delocalizes the positive charge. This makes benzylic carbocations relatively stable.

Electronic Effects of Substituents: Electron-donating groups on the aromatic ring stabilize a benzylic carbocation, while electron-withdrawing groups destabilize it. libretexts.org

In the case of a hypothetical carbocation formed from this compound at the benzylic position, the presence of the para-nitro group would have a profound effect. The nitro group is a very strong electron-withdrawing group, both by induction and resonance. This would significantly destabilize an adjacent carbocation, making its formation highly unfavorable. libretexts.org Therefore, reactions proceeding through an SN1 mechanism at the benzylic carbon are unlikely for this specific compound.

However, carbocationic intermediates are central to many other organic reactions, including SN1, E1, and some electrophilic additions to alkenes. masterorganicchemistry.comsinica.edu.tw When formed, these intermediates are known to undergo rapid rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. libretexts.org This behavior complicates synthetic pathways that involve carbocations. libretexts.orgmasterorganicchemistry.com The study of solvolysis reactions in related systems, like substituted phenylethyl derivatives, often employs the Hammett equation to quantify the electronic effects of substituents on reaction rates and carbocation stability. rsc.org For this compound, any reaction pathway that would generate a positive charge at the benzylic position is strongly disfavored due to the powerful destabilizing effect of the nitro group.

Derivatization and Complex Functionalization Strategies

Synthesis of Heterocyclic Scaffolds from 2-Bromo-1-(4-nitrophenyl)ethanone Precursor

The precursor to 2-bromo-1-(4-nitrophenyl)ethanol, 2-bromo-1-(4-nitrophenyl)ethanone, serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. nist.govstenutz.eunih.gov The presence of an α-haloketone functionality makes it an excellent electrophile for reactions with various nucleophiles, enabling the formation of diverse ring structures.

Imidazole (B134444) derivatives can be efficiently synthesized through the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with nitrogen-containing reagents like amidines. rasayanjournal.co.inresearchgate.net This transformation, often following the principles of the Radziszewski imidazole synthesis, allows for the construction of the imidazole core. rasayanjournal.co.inijarsct.co.in For instance, the condensation of an α-dicarbonyl compound (like a derivative of the ethanone), an aldehyde, and ammonia (B1221849) or an ammonia source can yield substituted imidazoles. researchgate.netijarsct.co.in Microwave-assisted synthesis has been shown to be an efficient method for reacting 2-bromo-1-(substituted phenyl)ethanone with amides such as urea (B33335) or guanidine (B92328) to produce imidazoles in good yields with short reaction times. rasayanjournal.co.in

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for preparing thiazole derivatives from α-haloketones like 2-bromo-1-(4-nitrophenyl)ethanone. researchgate.net This reaction involves the condensation of the α-haloketone with a thioamide. For example, reacting 2-bromo-1-(4-nitrophenyl)ethanone with thiourea (B124793) leads to the formation of 2-amino-4-(4-nitrophenyl)thiazole. researchgate.net This resulting thiazole can then be further modified, for instance, by acetylation with chloroacetyl chloride. researchgate.net These thiazole derivatives are recognized for their wide range of biological activities and are important in medicinal chemistry. researchgate.netsysrevpharm.org

Table 1: Synthesis of Heterocyclic Derivatives from 2-Bromo-1-(4-nitrophenyl)ethanone

| Heterocycle | Reagent(s) | Key Reaction Type | Resulting Scaffold |

| Imidazole | Amidines, Urea, Guanidine | Cyclocondensation | Substituted Imidazoles |

| Thiazole | Thiourea, Thioamides | Hantzsch Synthesis | Substituted Thiazoles |

The utility of 2-bromo-1-(4-nitrophenyl)ethanone extends to various other cyclocondensation reactions beyond imidazole and thiazole synthesis. It can react with a range of binucleophiles to create different heterocyclic frameworks. For example, its reaction with o-aminothiophenol can lead to the formation of benzothiazine derivatives. nih.gov Similarly, reactions with thiosemicarbazones can be employed to synthesize more complex, fused heterocyclic systems. nih.gov These reactions underscore the role of the α-bromo ketone as a key building block for generating molecular diversity.

Multi-step Organic Synthesis Sequences Employing the Compound

This compound is a valuable chiral intermediate in multi-step organic synthesis, enabling the preparation of complex target molecules. youtube.comlibretexts.org Its two functional groups, the hydroxyl and the bromo group, can be manipulated selectively in sequential reaction steps.

A significant application is in the synthesis of pharmaceutically active compounds. The compound's stereochemistry can be precisely controlled, making it a useful precursor for enantiomerically pure drugs. In a typical sequence, the bromine atom can be displaced by a nucleophile in an S\N2 reaction. The hydroxyl group can direct or participate in reactions, or it can be protected to allow for transformations elsewhere in the molecule. The nitro group also offers a handle for further modifications, such as reduction to an amine, which can then be functionalized.

Strategies for Modifying the Nitro and Hydroxyl Groups for Further Transformations

The nitro and hydroxyl groups on the this compound scaffold provide opportunities for extensive chemical modifications, leading to a broad spectrum of derivatives.

Modification of the Nitro Group:

The aromatic nitro group is readily transformed into various other functional groups. The most common transformation is its reduction to an amine. This can be accomplished through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or with chemical reducing agents like tin(II) chloride or sodium dithionite. The resulting aniline (B41778) derivative is a versatile intermediate. It can undergo diazotization to introduce a range of other substituents onto the aromatic ring or be acylated to form amides.

Modification of the Hydroxyl Group:

The secondary hydroxyl group is also a prime site for functionalization.

Esterification: It can be converted to esters by reacting with acyl chlorides or anhydrides.

Etherification: Formation of ethers can be achieved through the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Oxidation: The hydroxyl group can be oxidized to a ketone, which would regenerate the 2-bromo-1-(4-nitrophenyl)ethanone precursor.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Table 2: Functional Group Transformations of this compound

| Functional Group | Reagent/Condition | Transformation Product |

| Nitro (-NO₂) | H₂/Pd, SnCl₂ | Amino (-NH₂) |

| Hydroxyl (-OH) | Acyl Chloride | Ester (-OCOR) |

| Hydroxyl (-OH) | Alkyl Halide, Base | Ether (-OR) |

| Hydroxyl (-OH) | Oxidizing Agent | Ketone (=O) |

Synthetic Applications in Advanced Organic Chemistry

Precursor for β-Adrenergic Receptor Blocking Drugs (e.g., (R)-Nifenalol, (S)-Sotalol)

One of the most significant applications of 2-bromo-1-(4-nitrophenyl)ethanol is its role as a key intermediate in the synthesis of certain β-adrenergic receptor blocking drugs, commonly known as beta-blockers. Specifically, its enantiomerically pure forms, (R)- and (S)-2-bromo-1-(4-nitrophenyl)ethanol, serve as direct precursors to the potent β-blockers (R)-Nifenalol and (S)-Sotalol, respectively.

The synthesis of these drugs typically involves the nucleophilic substitution of the bromine atom in the chiral bromohydrin with the appropriate amine. For instance, (R)-Nifenalol is synthesized by reacting (R)-2-bromo-1-(4-nitrophenyl)ethanol with isopropylamine. The subsequent reduction of the nitro group to an amine, followed by sulfonylation, can lead to the synthesis of related structures like Sotalol.

A critical step in these synthetic routes is obtaining the enantiomerically pure bromohydrin precursor. Research has demonstrated that the racemic mixture of this compound can be efficiently resolved through enzymatic transesterification. Studies have shown that using immobilized lipase (B570770) PS-C-II allows for a highly efficient separation, yielding the desired enantiopure (R)- and (S)- forms of the bromohydrin. This enzymatic approach has proven to be more efficient than hydrolytic methods for achieving high enantiomeric purity.

The synthesis of single-enantiomer drugs is of paramount importance in modern pharmacology. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The use of this compound as a chiral precursor exemplifies this principle in the production of beta-blockers.

The ability to resolve racemic this compound into its constituent enantiomers is a key technological advantage. Chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, provide a powerful and highly selective route to optically active intermediates. The enzymatic resolution of the bromohydrin ensures that the subsequent synthesis yields the specific enantiomer of the drug, such as (S)-Sotalol, in high optical purity. This stereoselective synthesis is crucial for producing safer and more effective medications.

Building Block in the Construction of Complex Molecular Architectures

Beyond its role in the synthesis of specific drug molecules, this compound is a valuable building block for creating more complex molecular architectures. Its utility lies in the differential reactivity of its functional groups, which can be manipulated to build molecular complexity in a controlled manner.

The vicinal bromo and hydroxyl groups (a bromohydrin) are particularly useful. This arrangement can be readily converted into an epoxide, a highly versatile intermediate in organic synthesis. The epoxide can then undergo ring-opening reactions with a wide variety of nucleophiles to introduce new functional groups and build larger molecular scaffolds.

Furthermore, the nitro group on the phenyl ring offers additional opportunities for synthetic elaboration. It can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. The aromatic ring itself can also be a site for further functionalization. This multi-functional nature allows chemists to use this compound as a linchpin in multi-step syntheses, leading to a diverse range of complex structures.

Contribution to Target-Oriented and Diversity-Oriented Synthesis

The application of this compound extends to two major strategic approaches in modern synthetic chemistry: Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS).

Target-Oriented Synthesis (TOS) focuses on the efficient and planned synthesis of a single, specific target molecule, often a natural product or a designed drug. The synthesis of (R)-Nifenalol is a clear example of TOS, where this compound is a key intermediate in a well-defined pathway to a specific, biologically active compound. The primary goal is to achieve the target with high efficiency and stereochemical control.

Diversity-Oriented Synthesis (DOS) , in contrast, aims to produce a wide variety of structurally diverse molecules from a common starting material in a limited number of steps. The goal is to explore chemical space and generate libraries of compounds for high-throughput screening to identify new drug leads or biological probes. This compound is an excellent candidate for DOS strategies. Its multiple functional groups can be reacted in various combinations and sequences. For example:

The bromine can be substituted with a range of nucleophiles.

The hydroxyl group can be oxidized, acylated, or etherified.

The nitro group can be reduced and then derivatized.

By systematically varying the reagents and reaction pathways, a single starting material like this compound can give rise to a large and diverse library of novel compounds, showcasing its significant potential in the discovery of new chemical entities.

Computational Studies on 2 Bromo 1 4 Nitrophenyl Ethanol and Analogous Systems

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics and predicting the reactivity of organic molecules. wu.ac.thresearchgate.netdocumentsdelivered.com While specific DFT studies on 2-bromo-1-(4-nitrophenyl)ethanol are not extensively documented in publicly available literature, the principles can be readily applied, and insights can be drawn from studies on analogous systems, such as other p-nitrophenyl derivatives and α-bromoacetophenones. nih.govimist.ma

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwustl.edu The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). arxiv.orgresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netsemanticscholar.org

For a molecule like this compound, the presence of the electron-withdrawing nitro group (-NO₂) is expected to significantly lower the energy of the LUMO, making the aromatic ring and the adjacent benzylic carbon susceptible to nucleophilic attack. The bromine atom, being a good leaving group, further enhances the electrophilicity at the α-carbon.

DFT calculations allow for the determination of various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors are typically calculated from the HOMO and LUMO energies.

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Description |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added to a neutral molecule. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron from a neutral molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a bonding pair of electrons. |

| Chemical Potential (μ) | μ = - (I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table is based on established theoretical chemistry principles. researchgate.net

In analogous systems like (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, DFT calculations have been used to determine these parameters, categorizing the molecule as a moderate electrophile. mdpi.com Similar calculations on this compound would likely reveal a strong electrophilic character due to the combined effects of the nitro and bromo substituents.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful technique for investigating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. nih.gov For this compound, relevant reactions include its formation from the corresponding ketone and its subsequent transformations, such as nucleophilic substitution or elimination.

A computational study on the reaction of α-bromoacetophenones with hydroxide (B78521) ions provides a pertinent example. nih.gov Using DFT calculations, it was shown that the reaction can proceed through different channels, including carbonyl addition, direct substitution, and proton abstraction. The calculations identified a transition state that can lead to either substitution or addition, a phenomenon known as dynamic path bifurcation. nih.gov The electronic nature of the substituent on the phenyl ring was found to dictate the preferred pathway. For substrates with electron-withdrawing groups, similar to the nitro group in the target molecule, the pathway leading to carbonyl addition was favored. nih.gov

This type of computational analysis is crucial for understanding how this compound might be formed or how it might react. For instance, in its synthesis via the reduction of 2-bromo-1-(4-nitrophenyl)ethanone, molecular modeling could be used to predict the most likely trajectory of the hydride attack, providing insights into the stereochemical outcome.

Table 2: Key Aspects of Molecular Modeling for Reaction Pathways

| Aspect | Description | Relevance to this compound |

| Potential Energy Surface (PES) Mapping | Calculation of the energy of the system as a function of the positions of its atoms. | Identifies stable intermediates and high-energy transition states in reactions involving the molecule. |

| Transition State (TS) Search | Locating the saddle point on the PES that connects reactants and products. | Determines the activation energy and the geometry of the activated complex for its formation or reaction. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Following the reaction path downhill from the transition state to the reactants and products. | Confirms that a found transition state connects the desired reactants and products. |

Theoretical Studies on Stereoselectivity in Biocatalytic and Chemical Transformations

The stereochemistry of this compound is of significant interest, particularly when it is produced via biocatalytic methods. Biocatalytic reductions of prochiral ketones, such as 2-bromo-1-(4-nitrophenyl)ethanone, often exhibit high enantioselectivity, yielding one enantiomer of the corresponding alcohol in excess. Theoretical studies can help to rationalize and predict this stereoselectivity.

Theoretical models, often combining quantum mechanics and molecular mechanics (QM/MM), can be employed to study the enzyme-substrate interactions that govern stereoselectivity. These models can simulate the docking of the substrate into the enzyme's active site and calculate the activation energies for the formation of both possible enantiomers. The difference in these activation energies determines the enantiomeric excess that can be expected.

Table 3: Factors Influencing Stereoselectivity in Biocatalytic Reductions

| Factor | Description | Computational Approach |

| Substrate Binding Orientation | The preferred orientation of the substrate in the enzyme's active site. | Molecular Docking, Molecular Dynamics (MD) simulations. |

| Active Site Geometry | The spatial arrangement of catalytic residues and the cofactor (e.g., NADPH/NADH). | QM/MM calculations, MD simulations. |

| Transition State Stabilization | The differential stabilization of the transition states leading to the (R) and (S) products. | QM/MM calculations to determine activation energies (ΔG‡). |

| Quantum Tunneling | The possibility of the hydride ion tunneling through the activation barrier. | Advanced quantum dynamics simulations. |

Conformational Analysis

The biological activity and reactivity of a flexible molecule like this compound are influenced by its conformational preferences. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies and populations. This can be achieved through computational methods that systematically rotate the rotatable bonds and calculate the energy of each resulting conformation.

Studies on simpler analogous systems, such as 2-bromoethanol, have shown that it exists as a mixture of anti and gauche conformers, with the gauche conformer being more stable due to the formation of an intramolecular hydrogen bond between the hydroxyl group and the bromine atom. researchgate.net In the case of this compound, the bulky 4-nitrophenyl group would introduce significant steric hindrance, likely influencing the conformational equilibrium. The presence of the aromatic ring also allows for potential non-covalent interactions, such as π-stacking or CH-π interactions, which could further stabilize certain conformations.

Computational studies on substituted ethanes and other cyclic systems demonstrate the importance of considering both steric and electronic effects when predicting conformational preferences. nih.govscispace.comnih.gov For this compound, a thorough conformational analysis would involve a systematic scan of the potential energy surface to identify all low-energy conformers and then performing geometry optimizations and frequency calculations to confirm their stability and determine their relative populations based on the Boltzmann distribution.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol will likely be dominated by the pursuit of greener and more efficient methodologies. Current synthetic approaches often rely on traditional chemical methods that may involve harsh reaction conditions and generate significant waste. Future research is expected to focus on biocatalysis and other sustainable practices to mitigate these issues.

The use of whole-cell biocatalysts, such as Daucus carota roots, has shown promise for the synthesis of chiral alcohols, offering a sustainable route to enantiopure building blocks. nih.gov This approach, which often utilizes water as a solvent under mild conditions, presents a greener alternative to conventional chemical reductions. nih.gov Furthermore, metal-free reduction of nitro compounds, for instance using trichlorosilane (B8805176) under continuous-flow conditions, is a burgeoning area that could be adapted for the synthesis of precursors to this compound. beilstein-journals.org

Novel brominating agents and reaction conditions are also being explored to improve the synthesis of bromohydrins. For example, the use of N,N-dibromo-p-toluenesulfonamide (TsNBr2) in acetonitrile-water or alcohol allows for the rapid and efficient synthesis of vicinal bromohydrins without the need for a catalyst. organic-chemistry.org The development of such methods could lead to more streamlined and environmentally benign syntheses of this compound.

Table 1: Comparison of Conventional and Emerging Synthetic Routes

| Feature | Conventional Routes | Emerging Sustainable Routes |

| Catalyst | Often heavy metals | Biocatalysts (enzymes, whole cells), metal-free reagents |

| Solvent | Organic solvents | Water, ionic liquids, or solvent-free conditions |

| Byproducts | Often stoichiometric inorganic salts | Minimal, often biodegradable |

| Conditions | High temperature and pressure | Mild (room temperature, atmospheric pressure) |

| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |

Exploration of Chemoenzymatic Cascades for Enhanced Efficiency

Chemoenzymatic cascades, which combine chemical and enzymatic reaction steps in a single pot, are emerging as a powerful strategy for improving process efficiency. nih.gov These cascades can overcome the limitations of purely chemical or enzymatic approaches by leveraging the strengths of both. For the synthesis of this compound, a chemoenzymatic approach could involve the chemical synthesis of a precursor followed by an enzymatic step to introduce chirality or another functional group.

A notable example is the combination of a Heck coupling reaction in water with a subsequent enzymatic reduction of the resulting unsaturated acid. mdpi.com This approach demonstrates the potential for integrating metal catalysis with biocatalysis in an aqueous medium. Similarly, the combination of gold(I) catalysis with an alcohol dehydrogenase has been successfully employed in a two-step cascade to produce optically pure allylic alcohols. researchgate.net

The use of halohydrin dehalogenases (HHDHs) in cascade reactions is particularly relevant. nih.gov These enzymes can catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides, and can also open epoxide rings with various nucleophiles. nih.gov A cascade involving an HHDH could be designed for the dynamic kinetic resolution of a racemic mixture containing this compound, leading to an enantiopure product.

Advanced Analytical Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. The formation of halohydrins from alkenes is known to proceed through a cyclic halonium ion intermediate, which is then attacked by a nucleophile in an anti-fashion. masterorganicchemistry.comleah4sci.com

Future research will likely employ advanced analytical techniques to probe these mechanisms in greater detail. In silico simulations and computational modeling can provide insights into transition states and reaction pathways, guiding the rational design of catalysts and reaction conditions. acs.org High-resolution mass spectrometry and NMR spectroscopy can be used to identify and characterize reaction intermediates, even those that are short-lived.

Kinetic studies are also essential for understanding enzyme-catalyzed reactions. Detailed kinetic assessments, including the determination of enzyme affinities, inhibitions, and deactivation dependencies, can be integrated into mathematical models to predict optimal reaction conditions and guide process scale-up. acs.org

Expanding the Synthetic Utility through New Catalytic Systems

The development of new and improved catalytic systems is a continuous endeavor in organic synthesis. For the asymmetric synthesis of this compound, research into novel chiral ligands and transition metal catalysts is expected to yield significant advancements.

Iridium-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for the synthesis of enantioenriched vicinal halohydrins from α-halogenated ketones, achieving high yields, diastereoselectivities, and enantioselectivities. rsc.orgresearchgate.net The development of new chiral ligands, such as f-phamidol, has been instrumental in the success of this approach. rsc.org

Biocatalysis also offers a vast and largely untapped resource for new catalytic systems. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) have been successfully used for the asymmetric reduction of α-nitroketones to produce chiral β-nitroalcohols with high enantioselectivity. nih.govmdpi.com Protein engineering techniques, such as directed evolution and rational design, can be used to improve the stability, activity, and selectivity of these enzymes for specific substrates like the precursors to this compound. nih.gov

Table 2: Key Catalytic Systems and Their Potential Applications

| Catalytic System | Description | Potential Application for this compound Synthesis |

| Iridium/f-phamidol | Ir-catalyzed asymmetric hydrogenation of α-halogenated ketones. | Asymmetric reduction of 2-bromo-1-(4-nitrophenyl)ethan-1-one. rsc.org |

| Alcohol Dehydrogenases (ADHs) | Biocatalytic reduction of ketones to chiral alcohols. | Enantioselective reduction of a ketone precursor. nih.govmdpi.com |

| Halohydrin Dehalogenases (HHDHs) | Catalyze reversible dehalogenation of vicinal haloalcohols. | Kinetic resolution of racemic this compound. nih.gov |

| Gold(I)/N-heterocyclic carbene | Gold-catalyzed rearrangement reactions. | Component in a chemoenzymatic cascade. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(4-nitrophenyl)ethanol, and how can reaction conditions be optimized?

The synthesis of brominated nitroaromatic alcohols like this compound often involves nucleophilic substitution or reduction reactions. For example:

- Ketone Reduction : Starting from 2-bromo-1-(4-nitrophenyl)ethan-1-one (a structurally similar compound), sodium borohydride (NaBH₄) or catalytic hydrogenation can reduce the ketone to an alcohol. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid over-reduction or side reactions .

- Byproduct Analysis : Monitor intermediates using TLC or HPLC. For instance, the reduction of 4-nitrophenol derivatives to aminophenols can generate unwanted byproducts; quenching with acetic acid (pH 5–6) helps isolate the product .

Q. How can researchers confirm the structural identity of this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Look for signals corresponding to the aromatic nitro group (δ ~8.2–8.4 ppm for para-substituted nitrobenzene) and the ethanol moiety (δ ~4.5–5.5 ppm for CH₂Br and OH) .

- IR Spectroscopy : Confirm the presence of -OH (~3300 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : Match the molecular ion peak (e.g., [M+H]⁺) with the calculated molecular weight (C₈H₈BrNO₃: ~262 g/mol) .

Q. What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the nitro group .

- Moisture Control : Use desiccants or vacuum-sealed containers, as brominated alcohols may hydrolyze in humid conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Chiral Catalysts : Employ asymmetric reduction using chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to control stereochemistry at the ethanol carbon .

- Biocatalysis : Screen alcohol dehydrogenases (ADHs) for enantioselective reduction of the ketone precursor. For example, ADHs from Lactobacillus spp. show high selectivity for (S)-alcohols .

Q. What computational methods are suitable for studying the reactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., SN2 displacement of Br⁻) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to understand nucleophilic substitution kinetics .

Q. How can researchers investigate the biological activity of this compound derivatives?

- Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) assays. For example, quinolone and conazole hybrids show enhanced activity when bromine is retained .

- Structure-Activity Relationship (SAR) : Modify the nitro group (e.g., replace with -NH₂) and evaluate cytotoxicity via MTT assays on cancer cell lines .

Q. What analytical strategies resolve contradictions in reaction yield data for this compound?

- Design of Experiments (DoE) : Use factorial design to identify critical variables (e.g., temperature, stoichiometry) affecting yield. For example, excess NaCN in nucleophilic substitutions can improve conversion but risks side reactions .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Environmental and Safety Considerations

Q. What protocols assess the environmental impact of this compound?

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

- Degradation Studies : Use HPLC-MS to track biodegradation in soil/water systems under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.